molecular formula C16H13BrO2 B14391597 3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran CAS No. 88186-93-0

3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran

Cat. No.: B14391597
CAS No.: 88186-93-0
M. Wt: 317.18 g/mol
InChI Key: HCZTZZFLIIZPPM-UHFFFAOYSA-N
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Description

3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a bromine atom at the third position, a methoxy group at the fourth position of the phenyl ring, and a benzopyran core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran can be achieved through several synthetic routes. One common method involves the bromination of 2-(4-methoxyphenyl)-4H-1-benzopyran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of 2-(4-methoxyphenyl)-4H-1-benzopyran derivatives.

    Oxidation: Formation of 3-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran.

    Reduction: Formation of 2-(4-methoxyphenyl)-4H-1-benzopyran.

Scientific Research Applications

3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4H-1-benzopyran: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Bromo-4H-1-benzopyran: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    4-Methoxy-2-phenyl-4H-1-benzopyran: Similar structure but with different substitution patterns, leading to variations in properties.

Uniqueness

3-Bromo-2-(4-methoxyphenyl)-4H-1-benzopyran is unique due to the presence of both the bromine atom and methoxy group, which confer specific chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and potential therapeutic applications.

Properties

CAS No.

88186-93-0

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

3-bromo-2-(4-methoxyphenyl)-4H-chromene

InChI

InChI=1S/C16H13BrO2/c1-18-13-8-6-11(7-9-13)16-14(17)10-12-4-2-3-5-15(12)19-16/h2-9H,10H2,1H3

InChI Key

HCZTZZFLIIZPPM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)Br

Origin of Product

United States

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